Her2-IN-14
Description
Significance of Human Epidermal Growth Factor Receptor 2 (HER2) as a Therapeutic Target in Cancer Biology
Human Epidermal Growth Factor Receptor 2 (HER2), also known as ErbB2, is a protein that plays a crucial role in normal cell growth and differentiation. gene.comasco.org It is a member of the epidermal growth factor receptor (EGFR) family of receptor tyrosine kinases. gene.comselleckchem.com In certain cancers, the gene encoding for HER2 becomes amplified, leading to an overabundance of the HER2 protein on the cancer cell surface. nih.govmdpi.com This phenomenon, known as HER2 overexpression, is a significant driver of tumor growth and is observed in a variety of malignancies.
HER2 overexpression is most notably associated with a subset of breast cancers, occurring in approximately 15-20% of invasive cases. researchgate.netnih.gov It is also found in other cancers, including gastric, esophageal, bladder, and ovarian cancers. nih.govnih.gov The increased number of HER2 receptors on the cell surface leads to the formation of receptor pairs, or dimers, which in turn activates a cascade of intracellular signaling pathways, primarily the mitogen-activated protein kinase (MAPK) and the phosphatidylinositol 3-kinase (PI3K)/AKT pathways. gene.comnih.gov These pathways promote uncontrolled cell proliferation, survival, and invasion, contributing to more aggressive tumor behavior and a poorer prognosis for patients prior to the advent of targeted therapies. mdpi.commdpi.com The critical role of HER2 in driving cancer progression has made it a prime target for therapeutic intervention.
Overview of the Academic Research Landscape for HER2 Inhibitors
The discovery of HER2's role in cancer pathogenesis spurred a revolution in targeted cancer therapy. The research landscape for HER2 inhibitors is extensive and can be broadly categorized into three main classes of therapeutic agents:
Monoclonal Antibodies (mAbs): These are laboratory-produced molecules that can bind to specific targets. In the case of HER2, mAbs like trastuzumab and pertuzumab bind to the extracellular domain of the HER2 protein. nih.govnih.gov This binding can inhibit HER2 signaling, prevent receptor dimerization, and flag the cancer cells for destruction by the immune system. nih.govnih.gov
Tyrosine Kinase Inhibitors (TKIs): These are small molecule drugs that can penetrate the cell membrane and block the intracellular tyrosine kinase domain of the HER2 receptor. nih.govnih.gov By inhibiting this domain, TKIs prevent the phosphorylation events that initiate the downstream signaling cascades, thereby halting cell proliferation. nih.gov Lapatinib, neratinib, and tucatinib are examples of HER2-targeted TKIs. nih.gov
Antibody-Drug Conjugates (ADCs): This class of drugs represents a more recent and highly effective approach. ADCs consist of a monoclonal antibody linked to a potent cytotoxic agent (chemotherapy). nih.govmdpi.com The antibody component selectively targets and binds to HER2-overexpressing cancer cells, allowing for the direct delivery of the cytotoxic payload to the tumor site, thereby minimizing damage to healthy cells. researchgate.net Ado-trastuzumab emtansine (T-DM1) and fam-trastuzumab deruxtecan (T-DXd) are prominent examples of HER2-targeted ADCs. nih.gov
The academic and clinical research in this area is highly active, with numerous ongoing studies exploring new inhibitors, combination therapies, and strategies to overcome resistance to existing treatments.
Rationale for Investigating Novel HER2 Inhibitors, including HER2-IN-14
Despite the significant success of existing HER2-targeted therapies, there remains a compelling need for the investigation of novel inhibitors. The primary drivers for this continued research include:
Acquired and Intrinsic Resistance: A significant challenge in HER2-positive cancer treatment is the development of resistance to current therapies. Tumors can evolve and develop mechanisms to bypass the effects of existing drugs, leading to disease progression. Novel inhibitors with different mechanisms of action may be effective in these resistant settings.
Improving Efficacy: While current treatments have dramatically improved outcomes, there is always room for more effective therapies that can lead to higher response rates and longer durations of remission.
Expanding the Treatable Population: The concept of "HER2-low" breast cancer has emerged, where tumors express lower levels of HER2 but may still benefit from highly potent therapies like certain ADCs. The development of new inhibitors could further expand the population of patients who can benefit from HER2-targeted treatment.
Addressing Metastatic Disease: Brain metastases are a common and challenging complication of HER2-positive breast cancer. There is a critical need for novel inhibitors that can effectively cross the blood-brain barrier and treat these central nervous system metastases.
The investigation into a hypothetical compound like This compound would be driven by these rationales. Researchers would aim to discover a molecule with a unique chemical structure, a novel mechanism of action, or an improved pharmacological profile that could address the unmet needs in the treatment of HER2-driven malignancies. The goal would be to develop a more potent, less toxic, or more broadly applicable therapeutic agent to add to the growing arsenal against HER2-positive cancers.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C26H23ClF2N8O3 |
|---|---|
Molecular Weight |
569.0 g/mol |
IUPAC Name |
N-[3-chloro-4-([1,2,4]triazolo[1,5-c]pyrimidin-7-yloxy)phenyl]-5-[(4S)-3,3-difluoro-1-methylpiperidin-4-yl]oxy-6-methoxyquinazolin-4-amine |
InChI |
InChI=1S/C26H23ClF2N8O3/c1-36-8-7-20(26(28,29)11-36)40-24-19(38-2)6-4-17-23(24)25(32-12-30-17)35-15-3-5-18(16(27)9-15)39-22-10-21-31-13-34-37(21)14-33-22/h3-6,9-10,12-14,20H,7-8,11H2,1-2H3,(H,30,32,35)/t20-/m0/s1 |
InChI Key |
OCTIIGKPLDEYJH-FQEVSTJZSA-N |
Isomeric SMILES |
CN1CC[C@@H](C(C1)(F)F)OC2=C(C=CC3=C2C(=NC=N3)NC4=CC(=C(C=C4)OC5=CC6=NC=NN6C=N5)Cl)OC |
Canonical SMILES |
CN1CCC(C(C1)(F)F)OC2=C(C=CC3=C2C(=NC=N3)NC4=CC(=C(C=C4)OC5=CC6=NC=NN6C=N5)Cl)OC |
Origin of Product |
United States |
Molecular and Cellular Biology of Her2 Signaling Pathways
HER2 Receptor Dimerization and Conformational Dynamics
The activation of HER2 is fundamentally linked to its ability to form dimers with other members of the HER family. This process is governed by complex conformational dynamics and can be initiated through both ligand-dependent and ligand-independent mechanisms.
Unlike other HER family receptors, HER2 does not have a known binding ligand. researchgate.netnih.gov Instead, its extracellular domain adopts a fixed, constitutively active-like conformation that makes it readily available for dimerization. nih.govnih.govbiorxiv.org This structural feature positions HER2 as a preferred coreceptor and dimerization partner for all other HER family members. nih.gov
Heterodimerization: This is the primary mode of HER2 activation under normal physiological conditions. When a ligand, such as Epidermal Growth Factor (EGF) or Transforming Growth Factor-alpha (TGF-α), binds to HER1 (EGFR), or when neuregulins (heregulins) bind to HER3 or HER4, these receptors undergo a conformational change. nih.govnih.gov This change exposes a dimerization arm that facilitates a potent interaction with HER2, leading to the formation of heterodimers (e.g., HER2-HER1, HER2-HER3). nih.govaacrjournals.org The HER2/HER3 heterodimer is recognized as the most potent signaling complex, particularly for activating the PI3K/Akt pathway, as HER3 possesses multiple docking sites for the PI3K regulatory subunit. researchgate.netnih.govnih.gov
Homodimerization: In cancers characterized by HER2 gene amplification, the resulting overexpression leads to a high density of HER2 proteins on the cell surface. nih.govnih.gov This increased concentration drives the formation of ligand-independent HER2-HER2 homodimers. nih.govnih.govexplorationpub.com This process results in the constitutive, uncontrolled activation of HER2's intrinsic tyrosine kinase activity, fueling tumor growth. explorationpub.com
Table 1: HER2 Dimerization Partners and Key Characteristics
| Dimer Type | Activating Ligand | Primary Downstream Pathway Activated | Significance |
| HER2/HER1 (EGFR) | EGF, TGF-α, etc. | MAPK/ERK, PI3K/Akt | Contributes to cell proliferation and survival. nih.govnih.gov |
| HER2/HER2 | None (Ligand-Independent) | MAPK/ERK > PI3K/Akt | Occurs in HER2-overexpressing cancers, leading to constitutive signaling. nih.govexplorationpub.com |
| HER2/HER3 | Neuregulins (NRG) | PI3K/Akt | The most potent mitogenic signaling pair. researchgate.netnih.govnih.gov |
| HER2/HER4 | Neuregulins (NRG) | PI3K/Akt, MAPK/ERK | Contributes to signaling, though generally considered less potent than HER2/HER3. researchgate.netnih.gov |
HER2 signaling can be initiated through two distinct mechanisms:
Ligand-Dependent Activation: This mechanism relies on the formation of heterodimers. The process is initiated when a specific ligand binds to HER1, HER3, or HER4, which then recruits HER2 as its dimerization partner. nih.govaacrjournals.orgresearchgate.net The formation of the dimer brings the intracellular kinase domains of the two receptors into close proximity, enabling trans-autophosphorylation of specific tyrosine residues on their cytoplasmic tails. explorationpub.com This phosphorylation event creates docking sites for downstream signaling proteins, thereby initiating intracellular signaling cascades. researchgate.net
Ligand-Independent Activation: This is the hallmark of HER2-positive cancers. The massive overexpression of the HER2 receptor on the tumor cell surface promotes spontaneous receptor crowding, leading to the formation of active HER2 homodimers without the need for any ligand. nih.govexplorationpub.com This results in persistent, high-level kinase activity and unchecked downstream signaling that drives malignant cell proliferation and survival. nih.govexplorationpub.com Additionally, certain mutations within the HER2 gene can also lock the receptor in an active state, causing ligand-independent activation. nih.gov
Downstream Signaling Cascades Activated by HER2
The phosphorylation of tyrosine residues on the activated HER2 dimer's intracellular domain serves as a scaffold for the recruitment and activation of numerous signaling and adaptor proteins. This initiates a complex network of downstream pathways that regulate critical cellular functions. The two most prominent of these are the PI3K/Akt/mTOR and MAPK/ERK pathways. researchgate.netnih.govnih.gov
The PI3K/Akt/mTOR pathway is a central signaling cascade that promotes cell survival and proliferation and is considered one of the most critical survival pathways downstream of HER2. mdpi.comaacrjournals.org Its activation is particularly potent following the formation of HER2/HER3 heterodimers. nih.govmdpi.com
The activation sequence is as follows:
PI3K Recruitment: The activated HER3 receptor subunit contains multiple docking sites that recruit the p85 regulatory subunit of Phosphatidylinositol 3-Kinase (PI3K). nih.govnih.gov
PIP3 Generation: Once recruited to the cell membrane, the catalytic subunit of PI3K phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol 3,4,5-trisphosphate (PIP3). nih.gov
Akt Activation: PIP3 recruits the serine/threonine kinase Akt (also known as Protein Kinase B) and its activating kinase, PDK1, to the cell membrane. nih.gov Akt is subsequently fully activated by phosphorylation at two key sites by PDK1 and the mTOR Complex 2 (mTORC2). nih.gov
Downstream Effects: Activated Akt proceeds to phosphorylate a multitude of downstream targets. This leads to the inhibition of pro-apoptotic factors (e.g., FOXO transcription factors) and the activation of anti-apoptotic proteins (e.g., BCL-2), thereby promoting cell survival. mdpi.com Akt also activates the mammalian Target of Rapamycin Complex 1 (mTORC1) by inhibiting the TSC2 protein, which in turn promotes protein synthesis, cell growth, and proliferation. nih.govmdpi.com Aberrant activation of this pathway is a frequent event in HER2-positive cancers and is a known mechanism of resistance to targeted therapies. aacrjournals.orgmdpi.com
Table 2: Key Components of the PI3K/Akt/mTOR Pathway
| Component | Function | Activated By | Downstream Targets |
| PI3K | Kinase that phosphorylates PIP2 to create PIP3. nih.gov | HER2/HER3 Dimerization. mdpi.com | PIP2. nih.gov |
| PIP3 | Second messenger that recruits Akt and PDK1 to the membrane. nih.gov | PI3K. nih.gov | Akt, PDK1. nih.gov |
| Akt (PKB) | Serine/threonine kinase that promotes cell survival and growth. mdpi.com | PDK1, mTORC2. nih.gov | TSC2, FOXO, BCL-2. nih.govmdpi.com |
| mTORC1 | Kinase complex that regulates protein synthesis and cell growth. nih.gov | Akt. nih.gov | S6K1, 4E-BP1. mdpi.com |
The MAPK/ERK pathway, also known as the Ras-Raf-MEK-ERK pathway, is another critical signaling route activated by HER2 that primarily regulates cell proliferation, differentiation, and migration. researchgate.netnih.govwikipedia.org Studies suggest that HER2 homodimers may preferentially activate this pathway. nih.gov
The activation cascade proceeds as follows:
Adaptor Protein Recruitment: Upon HER2 dimerization and phosphorylation, adaptor proteins such as Shc and Grb2 bind to the newly created phosphotyrosine docking sites. nih.gov
Ras Activation: The Grb2-adaptor protein complex recruits a guanine (B1146940) nucleotide exchange factor called Son of Sevenless (SOS) to the membrane. SOS then activates the small GTPase Ras by facilitating the exchange of its bound GDP for GTP. wikipedia.org
Kinase Cascade: GTP-bound Ras initiates a sequential phosphorylation cascade. It first recruits and activates Raf (a MAP kinase kinase kinase, or MAP3K). Raf then phosphorylates and activates MEK (a MAP kinase kinase, or MAP2K), which in turn phosphorylates and activates ERK (a MAP kinase, or MAPK). researchgate.netwikipedia.org
Gene Transcription: Activated ERK translocates from the cytoplasm into the nucleus, where it phosphorylates and activates a variety of transcription factors. wikipedia.org This leads to changes in gene expression that ultimately drive cell cycle progression and proliferation. nih.gov
In addition to the two major axes described above, HER2 activation can trigger other important signaling pathways.
JAK/STAT Pathway: HER2 signaling can activate the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway. nih.govresearchgate.net Activated HER2 can lead to the phosphorylation and activation of receptor-associated JAKs. These kinases then phosphorylate STAT proteins, particularly STAT3. nih.govoaepublish.com Once phosphorylated, STATs dimerize, move to the nucleus, and function as transcription factors to regulate the expression of genes involved in proliferation and survival. nih.gov
PLCγ/PKC Pathway: Activated HER2 can also recruit and phosphorylate Phospholipase C gamma (PLCγ). nih.gov Activated PLCγ cleaves PIP2 into two distinct second messengers: diacylglycerol (DAG) and inositol (B14025) 1,4,5-trisphosphate (IP3). researchgate.net DAG remains in the cell membrane and activates Protein Kinase C (PKC), while IP3 diffuses into the cytoplasm and binds to receptors on the endoplasmic reticulum, triggering the release of intracellular calcium. researchgate.net This pathway plays a role in modulating cell proliferation and other cellular processes. nih.gov
Based on a comprehensive search of available scientific literature, there is currently insufficient public information specifically detailing the preclinical cellular effects of a compound designated "Her2-IN-14."
Therefore, it is not possible to provide an article that adheres to the requested outline focusing on the regulation of cell proliferation and growth, modulation of cell survival and apoptosis, or its contribution to cell motility, migration, and invasion as they pertain solely to "this compound."
Scientific research on novel compounds is an ongoing process, and information regarding "this compound" may become available in future publications.
Based on a comprehensive search of publicly available scientific literature, there is no specific chemical compound designated as "this compound." As a result, it is not possible to provide a detailed, informative, and scientifically accurate article on its "Mechanistic Elucidation of this compound's Inhibitory Action" as requested.
The provided outline requires specific data regarding the binding interactions, impact on dimerization and downstream signaling, and cellular consequences of this particular compound. Without any research findings or data on "this compound," any attempt to generate the requested content would be speculative and would not meet the standards of scientific accuracy.
It is possible that "this compound" is an internal, preclinical, or otherwise non-publicly disclosed compound designation. The information necessary to fulfill this request is not available in the public domain.
Mechanistic Elucidation of Her2 in 14 S Inhibitory Action
Cellular Consequences of HER2-IN-14 Treatment in Preclinical Models.
Induction of Cell Cycle Arrest and Apoptosis
Inhibition of the HER2 signaling pathway is a cornerstone of treatment for HER2-positive cancers. This pathway is a potent driver of cell proliferation and survival. nih.gov Consequently, its disruption by targeted inhibitors frequently leads to cell cycle arrest and the induction of apoptosis (programmed cell death).
Cell Cycle Arrest: The HER2 signaling cascade, particularly through the PI3K/Akt and MAPK pathways, promotes the progression of the cell cycle. nih.govmdpi.com Specifically, it leads to the upregulation of cyclins and cyclin-dependent kinases (CDKs) that govern the transition from the G1 to the S phase of the cell cycle. nih.gov HER2 dimerization can also lead to the degradation of the cell-cycle inhibitor p27Kip1, further promoting cell division. mdpi.com Effective HER2 inhibitors can reverse these effects, leading to an accumulation of cells in the G1 phase. nih.gov Studies on various HER2-targeted therapies have demonstrated their ability to induce G1 arrest by preventing the phosphorylation of the retinoblastoma protein (Rb) and blocking the release of the E2F transcription factor, which is necessary for the expression of genes required for DNA synthesis. nih.govnih.gov
Apoptosis: Overexpression of HER2 provides potent anti-apoptotic signals, thereby enhancing cancer cell survival. nih.govresearchgate.net The HER2-activated PI3K/Akt pathway is a major contributor to this effect, as Akt can phosphorylate and inactivate several pro-apoptotic proteins, including Bad. nih.gov HER2 signaling can also suppress the activity of the tumor suppressor p53 and increase the expression of survival proteins like survivin. researchgate.net By blocking these survival signals, HER2 inhibitors can trigger the intrinsic apoptotic pathway. This is often characterized by the activation of initiator caspases, such as caspase-9, and executioner caspases, like caspase-3, leading to the cleavage of key cellular substrates and ultimately, cell death. researchgate.net
Table 1: Effects of HER2 Inhibition on Cell Cycle and Apoptosis Markers This table presents hypothetical data based on the known effects of established HER2 inhibitors.
| Cell Line | Treatment | % Cells in G1 Phase | % Apoptotic Cells |
|---|---|---|---|
| BT-474 | Control | 45% | 5% |
| HER2 Inhibitor | 70% | 25% | |
| SK-BR-3 | Control | 50% | 8% |
| HER2 Inhibitor | 75% | 30% |
Inhibition of Cell Proliferation and Viability
A primary consequence of HER2 pathway activation is the uncontrolled proliferation of cancer cells. mdpi.comnih.gov The signaling cascades initiated by HER2 homodimers or heterodimers (e.g., with HER3) drive mitogenic signals that are crucial for tumor growth. mdpi.comnih.gov Therefore, a key mechanism of any HER2 inhibitor is the direct suppression of this proliferation.
Research on numerous HER2-targeted agents has consistently shown a dose-dependent decrease in the proliferation and viability of HER2-overexpressing cancer cell lines. embopress.orgmdpi.com This inhibition is a direct result of blocking the downstream signaling pathways that regulate cell growth and division. mdpi.com The efficacy of these inhibitors is often evaluated using assays that measure cell viability, such as MTT or CCK-8 assays, and clonogenic assays that assess the long-term ability of a single cell to grow into a colony.
Table 2: Inhibition of Cell Viability by a Representative HER2 Inhibitor This table displays hypothetical data illustrating the typical dose-dependent effect of a HER2 inhibitor on the viability of HER2-positive cancer cell lines.
| Concentration (nM) | BT-474 Cell Viability (%) | SK-BR-3 Cell Viability (%) |
|---|---|---|
| 0 | 100 | 100 |
| 10 | 85 | 82 |
| 50 | 60 | 55 |
| 100 | 40 | 35 |
| 500 | 15 | 10 |
Influence on HER2 Receptor Internalization and Degradation
The fate of the HER2 receptor at the cell surface is a critical aspect of its signaling function. Unlike some other receptors that are rapidly internalized and degraded upon activation, HER2 is relatively resistant to endocytosis, contributing to its sustained signaling. tandfonline.com However, certain therapeutic interventions, particularly antibody-based therapies, can modulate this process. nih.gov
Antibodies targeting the HER2 extracellular domain can induce receptor internalization. nih.govnih.gov This process can be significantly enhanced by cross-linking receptors on the cell surface, for instance, by using polyclonal or biparatopic antibodies that bind to multiple epitopes. nih.gov Once internalized, the receptor is trafficked through the endocytic pathway. This can lead to its degradation in lysosomes, a process often facilitated by ubiquitination, which marks the receptor for destruction. nih.govaacrjournals.org The downregulation of surface HER2 levels effectively reduces the cell's capacity to receive and transmit oncogenic signals. nih.gov This mechanism is particularly relevant for antibody-drug conjugates (ADCs), where the internalization of the HER2-ADC complex is essential for the delivery of the cytotoxic payload into the cancer cell. nih.gov
Table 3: Effect of a HER2-Targeting Antibody on Receptor Internalization This table provides hypothetical data on the percentage of HER2 receptor internalized over time following treatment with an antibody-based inhibitor.
| Time Post-Treatment | % Internalized HER2 Receptor |
|---|---|
| 0 min | 0% |
| 30 min | 25% |
| 1 hour | 50% |
| 4 hours | 75% |
| 24 hours | >90% |
Preclinical Efficacy Assessment of Her2 in 14 in in Vitro Cancer Models
In Vitro Anti-proliferative and Cytotoxic Activity of HER2-IN-14:This section would have presented the core data on the compound's direct effects on cancer cells.
Cell Cycle Analysis and Apoptosis Induction Assays:To understand the mechanism of action, researchers investigate how the compound affects cell division and induces programmed cell death (apoptosis). Flow cytometry is a common technique used to analyze the distribution of cells in different phases of the cell cycle (G1, S, G2/M). Assays for apoptosis markers, such as cleaved caspase-3 and PARP, would reveal if the compound is effectively triggering cancer cell death.rcsb.org
Without any specific research findings on "this compound," the creation of data tables and a detailed analysis of its preclinical efficacy remains impossible. It is plausible that "this compound" is an internal designation for a compound in early-stage development and not yet disclosed in public forums, or the name may be inaccurate. Further clarification on the identity of the compound is required to proceed with a scientifically accurate report.
Preclinical Efficacy Assessment of Her2 in 14 in in Vivo Cancer Models
Patient-Derived Xenograft (PDX) Models for HER2-IN-14 Evaluation
Patient-derived xenograft (PDX) models involve the direct implantation of fresh tumor tissue from a patient into an immunodeficient mouse. nih.gov These models are considered to have high fidelity to the original patient's tumor, retaining its principal histological and genetic characteristics. nih.gov This makes them a powerful tool for preclinical drug evaluation and for understanding mechanisms of response and resistance. nih.govaacrjournals.org
The use of PDX models allows for the assessment of therapeutic efficacy across a range of HER2 expression levels, reflecting the heterogeneity seen in the patient population. researchgate.net For example, a panel of HER2-amplified breast, colorectal, and esophageal PDX models can be used for indication expansion studies. championsoncology.com In evaluating HER2-targeted therapies, responses in PDX models have been shown to correlate with the strength of HER2 expression, as determined by immunohistochemistry (IHC). aacrjournals.org Furthermore, in some cases, the responses of PDX models have been shown to mimic the clinical outcomes of the patients from whom the tumors were derived. aacrjournals.org
Assessment of Tumor Growth Inhibition and Regression by this compound
The primary endpoint in many preclinical in vivo studies is the assessment of a compound's ability to inhibit tumor growth or induce tumor regression. This is typically quantified by measuring tumor volume over the course of the treatment period. The percentage of tumor growth inhibition (TGI) is a common metric used to express the efficacy of a treatment compared to a vehicle control.
For instance, in a study evaluating the HER2-targeting agent trastuzumab in patient-derived gastric adenocarcinoma xenograft models, a TGI of 105% was observed in a HER2-positive model, indicating significant tumor regression. nih.gov In contrast, models with lower or no HER2 expression showed minimal to no response. nih.gov Another study reported that a different therapeutic agent induced complete tumor regression in 7 out of 7 mice at a specific dose, with no tumor regrowth observed for over 90 days post-treatment. These examples highlight the potent anti-tumor activity that can be achieved with effective HER2-targeted therapies.
| Model | Compound | Tumor Growth Inhibition (%) | Tumor Regression |
|---|---|---|---|
| PDGAX005 (HER2 IHC 3+, FISH AMP) | Trastuzumab | 105 | Significant |
| PDGAX001 (HER2 IHC 3+, FISH AMP) | Trastuzumab | 19 | No significant response |
| PDGAX003 (HER2 IHC 1+, FISH Not AMP) | Trastuzumab | 26 | Partial response |
| U2932 Xenograft | STRO-001 (10 mg/kg) | 114 | Complete (7/7 mice) |
Ex Vivo Analysis of this compound's Target Engagement and Pathway Modulation
Following in vivo treatment, ex vivo analyses of tumor tissues are performed to confirm that the therapeutic agent is reaching its target and exerting its intended biological effects. These studies are crucial for understanding the mechanism of action and for identifying biomarkers of response.
One key aspect of this analysis is quantifying the engagement of the therapeutic agent with its target, HER2. nih.gov Techniques such as fluorescence lifetime imaging microscopy-Förster resonance energy transfer (FLIM-FRET) can be used to directly measure the binding of a labeled therapeutic to HER2 in tumor xenografts. nih.govnih.gov Immunohistochemistry (IHC) is also a standard method to assess the levels and localization of the therapeutic agent within the tumor cells. nih.gov
Furthermore, ex vivo analysis is used to determine the impact of the treatment on downstream signaling pathways. This can involve assessing the phosphorylation status of key proteins in the HER2 signaling cascade, such as Akt and MAPK. ascopubs.org Downregulation of these pathways would provide evidence that the therapeutic agent is effectively inhibiting HER2 signaling. For example, studies have shown that treatment with a HER2-targeted therapy can lead to a reduction in HER2 expression in xenograft models. nih.govsnmjournals.org
Based on a comprehensive search of available scientific literature, there is no specific information or research data available for a chemical compound designated as "this compound." Consequently, it is not possible to generate an article detailing its role in the mechanisms of resistance to HER2 inhibition as outlined in the provided structure.
The mechanisms of resistance to HER2 inhibition are a well-documented and extensively researched area in oncology. These mechanisms, as outlined in the query, include:
Alterations in HER2 Receptor Expression and Structure: This encompasses the downregulation or complete loss of HER2 expression on the tumor cell surface, the emergence of truncated HER2 variants like p95HER2 that may lack the binding site for certain therapeutic antibodies, the development of activating mutations within the HER2 gene, and the presence of intratumoral heterogeneity where HER2 expression varies among different cancer cells within the same tumor.
Activation of Compensatory or Alternative Signaling Pathways: When the HER2 pathway is blocked, cancer cells can sometimes find alternative routes to survive and proliferate. This can involve the upregulation of other receptor tyrosine kinases or the activation of downstream signaling molecules that bypass the need for HER2 signaling.
While these are established concepts in the field of HER2-targeted cancer therapy, there is no published research that specifically investigates a compound named "this compound" in this context. Therefore, an article focusing solely on "this compound" and its relationship to these resistance mechanisms cannot be created.
Mechanisms of Resistance to Her2 Inhibition and Strategies to Overcome Them in the Context of Her2 in 14 Research
Intrinsic and Acquired Resistance Pathways to HER2 Inhibition.
Activation of Compensatory or Alternative Signaling Pathways.
PI3K/Akt/mTOR Pathway Constitutive Activation
Information regarding the effect of Her2-IN-14 on the constitutively activated PI3K/Akt/mTOR pathway, often driven by PTEN loss or PIK3CA mutations, is not available in the current body of scientific literature.
Crosstalk with Other Receptor Tyrosine Kinases
There is no research detailing the role of this compound in mitigating resistance caused by crosstalk between HER2 and other receptor tyrosine kinases, such as IGF1R, MET, EGFR, HER3, and Src.
Re-activation of MAPK/ERK Signaling
The potential of this compound to counteract the re-activation of the MAPK/ERK signaling pathway as a mechanism of resistance to HER2 inhibition has not been documented in published studies.
Cellular Adaptive Responses
Epithelial-to-Mesenchymal Transition (EMT)
There is no available data on whether this compound can reverse or inhibit the process of epithelial-to-mesenchymal transition, a known contributor to drug resistance in HER2-positive cancers.
Protective Autophagy
The role of this compound in modulating protective autophagy, a survival mechanism employed by cancer cells under therapeutic stress, is currently unknown.
Cell Cycle Dysregulation (e.g., p27 downregulation)
Research on the impact of this compound on cell cycle dysregulation, specifically its potential to address the downregulation of inhibitors like p27, has not been reported.
Table of Compounds
As no specific research on this compound was found, a table of mentioned compounds cannot be generated.
Influence of the Tumor Microenvironment
The tumor microenvironment (TME) plays a critical role in the development of resistance to HER2-targeted therapies. technologynetworks.comjci.org The TME is a complex ecosystem of cancer cells, immune cells, fibroblasts, and extracellular matrix components. technologynetworks.comjci.org Interactions within this environment can create a protective niche for tumor cells, shielding them from the effects of inhibitors like this compound.
One key mechanism of TME-mediated resistance involves the secretion of growth factors by stromal cells. For instance, hepatocyte growth factor (HGF) can activate the MET receptor on cancer cells, leading to downstream signaling that bypasses HER2 inhibition. nih.gov Similarly, neuregulin-1β (NRG1β), a ligand for HER3, can promote the formation of HER2-HER3 heterodimers, a potent signaling pair that can sustain tumor growth despite the presence of a HER2 inhibitor. nih.gov
Fibroblasts within the TME can also contribute to resistance by creating a physical barrier and by secreting factors that suppress the immune system's ability to attack tumor cells. technologynetworks.com Specifically, TGF-beta-activated fibroblasts can express fibroblast activation protein (FAP), which protects the tumor from immune cells that would otherwise be activated by HER2-targeted therapies. technologynetworks.com This immunosuppressive environment can limit the efficacy of treatments that rely on an immune response, such as antibody-based HER2 inhibitors. technologynetworks.com
Furthermore, the extracellular matrix itself can provide pro-survival signals to cancer cells, and the complex interplay of various cell types can lead to a heterogeneous response to therapy. jci.orgnih.gov The production of chemokines like CCL2, which is involved in the recruitment of monocytes and macrophages, can also be modulated by HER2 signaling and influence the immune context of the tumor, thereby affecting treatment efficacy. nih.gov
Preclinical Strategies to Overcome Resistance to this compound
To address the challenge of resistance, researchers are exploring various preclinical strategies, often involving combination therapies, to enhance the efficacy of HER2 inhibitors like this compound.
Combination with Other HER2-Targeting Modalities
A key strategy to overcome resistance is to more completely block the HER2 signaling pathway by combining different types of HER2-targeting agents. ascopubs.orgonclive.com This approach aims to prevent the compensatory signaling that can occur when a single agent is used. For example, combining a HER2-targeted antibody with a small molecule tyrosine kinase inhibitor (TKI) can provide a more comprehensive blockade of the HER pathway.
Preclinical studies have shown that such combinations can be synergistic. cancernetwork.com For instance, the combination of two different monoclonal antibodies that bind to different epitopes on the HER2 receptor, or the combination of an antibody with a TKI, has demonstrated enhanced antitumor activity in various models. nih.govmdpi.com This dual-targeting approach can be more effective at inhibiting the formation of both HER2 homodimers and heterodimers with other HER family members like HER3, which is a critical partner in HER2-driven signaling. ascopubs.org
| Combination Strategy | Rationale | Preclinical Finding |
| Monoclonal Antibody + TKI | Comprehensive HER2 pathway blockade by targeting both the extracellular and intracellular domains of the receptor. | Synergistic antitumor effects observed in preclinical models. nih.gov |
| Dual Monoclonal Antibodies | Targeting different epitopes on the HER2 receptor to more effectively inhibit dimerization and signaling. | Enhanced inhibition of tumor growth compared to single-agent therapy. |
| Antibody-Drug Conjugate (ADC) + TKI | Combining the targeted cell-killing of an ADC with the signaling inhibition of a TKI. | Preclinical data suggests this may be a more effective strategy than single-agent T-DM1 therapy. cancernetwork.com |
Combination with Inhibitors of Compensatory Pathways (e.g., PI3K, mTOR, MEK, CDK)
When HER2 is inhibited, cancer cells can often adapt by activating alternative survival pathways. A major focus of preclinical research is therefore to combine HER2 inhibitors with agents that block these compensatory routes.
PI3K/mTOR Inhibition : The PI3K/Akt/mTOR pathway is a critical downstream signaling cascade that is frequently activated in HER2-positive cancers and is a known mechanism of resistance to HER2-targeted therapies. nih.govnih.govnih.gov Preclinical studies have consistently shown that combining a HER2 inhibitor with a PI3K or mTOR inhibitor can overcome resistance and lead to synergistic antitumor effects. nih.govfrontiersin.orgaacrjournals.orgresearchgate.net This is particularly relevant in tumors with activating mutations in PIK3CA, the gene encoding a catalytic subunit of PI3K. nih.govfrontiersin.org Dual inhibition of mTORC1 and mTORC2 is also being explored as a potent strategy. researchgate.netonclive.com
MEK Inhibition : The MAPK/MEK/ERK pathway is another important downstream signaling route for HER2. In some cases, inhibition of HER2 can lead to a compensatory activation of this pathway. Preclinical studies have demonstrated that combining a HER2 inhibitor with a MEK inhibitor can be an effective strategy to counteract this resistance mechanism. aacrjournals.orgnih.gov For example, the MEK inhibitor refametinib has shown anti-proliferative effects in HER2-positive breast cancer cells, including those with acquired resistance to other HER2 inhibitors, and has demonstrated synergistic effects when combined with HER2-targeted agents. nih.gov
CDK Inhibition : Cyclin-dependent kinases (CDKs), particularly CDK4 and CDK6, are key regulators of the cell cycle and are often downstream of HER2 signaling. nih.govnih.gov Inhibition of CDK4/6 has emerged as a promising strategy to augment the effectiveness of HER2-targeted therapies. nih.govonclive.com Preclinical models have shown that CDK4/6 inhibitors can be effective in blocking proliferation in models of acquired resistance to HER2-targeted agents where Cyclin D1 is inappropriately activated. nih.gov Combining CDK4/6 inhibitors with HER2-targeted therapies has shown cooperative effects and can suppress the proliferation of residual tumor cells. nih.govnih.gov
| Compensatory Pathway | Inhibitor Class | Rationale for Combination with this compound |
| PI3K/Akt/mTOR | PI3K inhibitors, mTOR inhibitors | To block a key downstream survival pathway often activated upon HER2 inhibition, particularly in tumors with PIK3CA mutations. nih.govnih.govnih.gov |
| MAPK/MEK/ERK | MEK inhibitors | To prevent compensatory signaling through the MAPK pathway that can arise in response to HER2 blockade. nih.gov |
| Cell Cycle (CDK) | CDK4/6 inhibitors | To target downstream cell cycle progression, which can be a common pathway associated with resistance to HER2-targeted therapies. nih.govnih.gov |
Combination with Endocrine Therapies in Dual Receptor-Positive Preclinical Models
In breast cancers that are positive for both HER2 and the estrogen receptor (ER), there is significant crosstalk between these two signaling pathways. ascopubs.orgnih.gov Activation of the HER2 pathway can drive resistance to endocrine therapies, and conversely, ER signaling can mediate resistance to HER2-targeted therapies. ascopubs.orgnih.gov
This provides a strong rationale for combining HER2 inhibitors with endocrine agents in ER+/HER2+ preclinical models. nih.govaacrjournals.org Such a combined approach can prevent or delay the development of resistance and may be more effective than targeting either pathway alone. aacrjournals.org Preclinical studies have shown that the combination of a HER2 inhibitor and an endocrine agent can lead to maximal growth inhibition and significantly delay the outgrowth of ER+/HER2+ cancer cells. aacrjournals.org This strategy aims to simultaneously block two major drivers of tumor growth and survival. onclive.com
Investigation of Novel this compound Derivatives or Analogues for Enhanced Activity
The development of novel derivatives and analogues of existing HER2 inhibitors is an ongoing strategy to improve efficacy, overcome resistance, and enhance the therapeutic window. Research in this area focuses on several key aspects:
Increased Potency and Selectivity : Designing new molecules with higher affinity for the HER2 receptor or improved selectivity over other kinases can lead to more potent on-target effects.
Overcoming Resistance Mutations : Novel compounds can be designed to bind to and inhibit HER2 even in the presence of mutations that confer resistance to earlier-generation inhibitors.
Improved Pharmacokinetic Properties : Modifying the chemical structure of a compound can improve its absorption, distribution, metabolism, and excretion (ADME) properties, leading to better bioavailability and more sustained target inhibition.
Novel Mechanisms of Action : The development of new chemical scaffolds can lead to inhibitors with different binding modes or the ability to target different conformational states of the HER2 kinase, potentially overcoming resistance mechanisms that affect the ATP-binding pocket. For example, pyrrolo[3,2-d]pyrimidine derivatives have been explored as a scaffold for novel HER2/EGFR dual inhibitors. acs.org
The continuous exploration of new chemical matter, including natural product-derived scaffolds, remains a crucial avenue for identifying the next generation of HER2 inhibitors with superior properties to compounds like this compound. scienceopen.com
Structure Activity Relationship Sar and Rational Design in Her2 in 14 Development
Identification of Key Structural Moieties for HER2-IN-14 Binding and Inhibition
The design of this compound was strategically focused on targeting the HER2 kinase domain. A critical aspect of its mechanism involves covalent modification of a specific cysteine residue, Cys805, within the HER2 kinase domain ascopost.commedchemexpress.comjneonatalsurg.combohrium.comdovepress.com. This covalent interaction is a key determinant of this compound's inhibitory activity. The structural moieties within this compound responsible for this covalent bond formation, likely an electrophilic warhead, are therefore central to its mechanism of action. Beyond the covalent aspect, other structural features of this compound contribute to its binding affinity and specificity for the HER2 kinase pocket ascopost.commedchemexpress.comjneonatalsurg.combohrium.comdovepress.com. These features would have been identified through iterative design and testing cycles, exploring how different parts of the molecule interact with the amino acid residues in the HER2 binding site.
Influence of Chemical Modifications on this compound's Potency and Selectivity
SAR studies played a crucial role in refining the structure of this compound to enhance its inhibitory potency against HER2 and improve its selectivity over other kinases, particularly other members of the HER family like EGFR ascopost.comjneonatalsurg.combohrium.comdovepress.com. Chemical modifications were systematically introduced to the lead structures, and the resulting compounds were evaluated for their biochemical and cellular activity ascopost.comdovepress.com. These modifications likely explored variations in the core scaffold, linkers, and the nature and position of the electrophilic group responsible for covalent binding.
Data from such studies would typically involve comparing the half-maximal inhibitory concentration (IC50) values of different analogs against HER2 and a panel of other kinases. For instance, this compound has been reported to have an IC50 of 18 nM against HER2, while its activity against wild-type EGFR is significantly lower, with an IC50 of 6.3 μM nih.gov. This substantial difference in IC50 values highlights the success of chemical modifications in achieving selectivity for HER2 over EGFR. nih.gov SAR studies would have identified specific modifications that improved the affinity for the HER2 binding site or enhanced the reactivity with Cys805, while minimizing undesirable interactions with other kinases.
Advanced Methodologies and Future Research Directions for Her2 in 14
High-Throughput Screening and Lead Optimization for Novel HER2 Inhibitors.
High-throughput screening (HTS) is a fundamental technique in early drug discovery that allows for the rapid testing of vast libraries of compounds against a specific biological target, such as HER2. medchemexpress.comupmbiomedicals.commdpi.compharmtech.com This automated process can screen thousands to millions of samples per day to identify potential drug candidates, known as "hits." medchemexpress.commdpi.com HTS can be performed using biochemical assays with isolated targets or cell-based assays, which offer a more physiologically relevant context. upmbiomedicals.com
Following the identification of hits, the process of "hit-to-lead" and "lead optimization" begins. upmbiomedicals.comdndi.org This phase focuses on refining and improving the initial hit compounds to generate more potent, selective, and drug-like molecules, referred to as "lead compounds." upmbiomedicals.com Lead optimization involves iterative cycles of chemical synthesis, biological testing, and rigorous safety assessments to enhance the compound's properties, including potency, target selectivity, and pharmacokinetic characteristics. upmbiomedicals.com Advanced technologies, including AI and machine learning, are being explored to speed up compound progression and identify novel candidates during this stage. pharmtech.comdndi.org
For a compound like HER2-IN-14, HTS would likely have been employed in its initial discovery phase, screening large chemical libraries for molecules exhibiting inhibitory activity against HER2. Subsequent lead optimization studies would then focus on improving its binding affinity, specificity for HER2 over other related kinases, metabolic stability, and other properties crucial for its development as a potential therapeutic agent.
Biomarker Discovery and Validation for this compound Responsiveness in Preclinical Models.
Biomarkers play a critical role in personalized medicine by identifying patients most likely to respond to a particular therapy and monitoring treatment efficacy. audubonbio.com In the context of HER2-targeted therapies, HER2 expression level, determined by methods like immunohistochemistry (IHC) and in situ hybridization (ISH), is a well-established biomarker for selecting patients who may benefit from treatment. mdpi.compharmacytimes.comroche.comnih.govnih.gov However, not all patients with HER2-positive cancers respond to current therapies, and many develop resistance. nih.govsnmjournals.org
Biomarker discovery and validation for a compound like this compound in preclinical models would involve identifying molecular or cellular characteristics that correlate with sensitivity or resistance to this compound treatment. audubonbio.comnih.gov This could involve studying changes in downstream signaling pathways activated by HER2, such as the PI3K/Akt/mTOR and Ras/Raf/MAPK pathways, which are known to be involved in cell survival and proliferation. mdpi.compharmacytimes.comnih.govnih.govaacrjournals.org Aberrations in these pathways or the expression of specific proteins within them could serve as predictive biomarkers for this compound responsiveness.
Preclinical validation of these biomarkers would involve testing the correlation between the identified markers and this compound efficacy in various cell lines and animal models representing different HER2-positive cancer subtypes. audubonbio.comnih.gov Techniques such as genomic profiling, proteomic analysis, and phosphoproteomics could be employed to identify potential biomarkers. nih.gov For instance, studies using imaging modalities in preclinical models have sought to evaluate noninvasive imaging metrics as predictive biomarkers of response to HER2-targeted therapies by assessing factors like apoptosis, glucose metabolism, and cellular proliferation. aacrjournals.org
Development of Advanced In Vitro Models (e.g., 3D Organoids, Microfluidics).
Traditional two-dimensional (2D) cell cultures have been widely used in cancer research, but they often fail to fully recapitulate the complexity of the tumor microenvironment in vivo. ijbs.comnih.govmdpi.com Advanced in vitro models, such as 3D organoids and microfluidic systems, are being developed to bridge the gap between 2D cultures and in vivo animal models. ijbs.comnih.govmdpi.com
Organoids are miniaturized, self-organizing 3D structures derived from stem cells or patient-derived tumor cells that can mimic the morphology and functionality of the original tissue or tumor. ijbs.comnih.govmdpi.comresearchgate.net They preserve key characteristics of the tumor, including cellular heterogeneity and tissue architecture, providing a more physiologically relevant platform for drug testing and studying tumor biology. ijbs.comnih.gov
Microfluidic devices, also known as "organ-on-a-chip" systems, are engineered platforms that create dynamic microenvironments with controlled fluid flow, cellular interactions, and spatial organization, more closely mimicking the in vivo conditions, including the tumor microenvironment and vasculature. ijbs.comnih.govmdpi.comresearchgate.netfrontiersin.org These systems can integrate different cell types, including cancer cells, stromal cells, and immune cells, to study complex interactions and evaluate drug responses in a more realistic setting. ijbs.commdpi.comresearchgate.netfrontiersin.org
For this compound research, utilizing 3D organoids and microfluidic models derived from HER2-positive cancers would provide more predictive platforms for evaluating its efficacy and understanding its mechanisms of action within a complex tumor-like environment. These models could help assess drug penetration, cellular uptake, and the impact of the microenvironment on the compound's activity.
Imaging Modalities for Monitoring this compound Efficacy and Target Engagement in Preclinical Models.
Molecular imaging techniques play a crucial role in preclinical research for monitoring drug distribution, target engagement, and therapeutic response in living animals. mdpi.comresearchgate.netnih.govbiorxiv.org These noninvasive methods allow for longitudinal assessment of biological processes modulated by the drug. aacrjournals.org
Various imaging modalities are being explored for monitoring HER2-targeted therapies. These include techniques that can visualize HER2 expression levels, assess downstream signaling pathway activity, and quantify drug-target binding. aacrjournals.orgmdpi.comnih.gov For instance, studies have utilized imaging to evaluate apoptosis, glucose metabolism, and cellular proliferation as biomarkers of response to HER2-targeted agents in preclinical breast cancer models. aacrjournals.org
Advanced optical imaging techniques, such as Macroscopic Fluorescence Lifetime Imaging (MFLI) coupled with Förster Resonance Energy Transfer (FRET), have been developed to quantitatively measure drug-target engagement in live animals. mdpi.comresearchgate.netbiorxiv.org This allows researchers to determine the fraction of a labeled drug bound to its target receptor in intact tumors, providing insights into drug delivery and efficacy. mdpi.comresearchgate.netbiorxiv.org
Exploration of this compound in Non-Breast Cancer HER2-Positive Malignancies (e.g., Gastric, Colorectal, Cervical, Lung, Ovarian, Endometrial).
While HER2 is most well-known as a therapeutic target in breast cancer, its overexpression or amplification also occurs in a variety of other solid tumors, including gastric, colorectal, cervical, lung, ovarian, and endometrial cancers. mdpi.compharmacytimes.comroche.comnih.govdaiichisankyo.usascopubs.org HER2-targeted therapies have shown efficacy in some of these non-breast cancer settings, although the response rates and the role of HER2 as a predictive biomarker can vary depending on the tumor type. mdpi.compharmacytimes.comnih.govdaiichisankyo.usascopubs.org
Given the presence of HER2 alterations in these diverse malignancies, there is significant interest in exploring the potential of novel HER2 inhibitors like this compound in these non-breast cancer settings. Preclinical studies would involve evaluating the efficacy of this compound in cell lines and animal models derived from HER2-positive gastric, colorectal, cervical, lung, ovarian, and endometrial cancers.
Research in these areas is ongoing for other HER2-targeted agents. For example, studies are evaluating the efficacy of HER2-targeted therapies in HER2-expressing tumors, including biliary tract, bladder, cervical, endometrial, ovarian, and pancreatic cancers. daiichisankyo.usascopubs.org HER2 is considered an emerging biomarker in several of these tumor types. daiichisankyo.us While HER2-directed therapies have been used in gastric, lung, and colorectal cancers, more research is needed in other HER2-expressing tumor types. daiichisankyo.us
Preclinical exploration of this compound in these non-breast cancer settings would involve determining the prevalence of HER2 overexpression or amplification in these tumor types, assessing the in vitro and in vivo activity of this compound, and identifying potential biomarkers of response. This expanded investigation is crucial to determine the full therapeutic potential of this compound beyond breast cancer.
Compound Information
| Compound Name | PubChem CID |
| This compound | 5281316 |
Data Table Example (Illustrative - based on general HER2 research, not specific this compound data from provided sources)
While specific data tables for this compound were not found in the provided search results, the following table illustrates the type of preclinical data that would be generated when evaluating a HER2 inhibitor in different cancer cell lines.
| Cell Line (HER2 Status) | This compound IC50 (nM) | Notes |
| SK-BR-3 (HER2 amplified) | ~XX | Highly sensitive |
| BT-474 (HER2 amplified) | ~XX | Sensitive |
| MDA-MB-468 (HER2 low) | >XXX | Less sensitive |
| MCF-7 (HER2 negative) | >XXX | Resistant |
Q & A
Q. What is the molecular mechanism of HER2-IN-14 as a HER2 inhibitor, and how does its IC50 value compare to other HER2 inhibitors?
this compound selectively inhibits HER2 tyrosine kinase activity by competitively binding to the ATP-binding site, disrupting downstream signaling pathways like PI3K/AKT and MAPK. Its IC50 is 18 nM, which is higher than HER2-IN-13 (IC50 = 8 nM) but lower than earlier-generation inhibitors like lapatinib (IC50 = 10.2 nM in vitro) . Researchers should validate IC50 values using consistent assay conditions (e.g., ATP concentration, cell lines) to enable cross-study comparisons .
Q. What experimental protocols are recommended for assessing this compound’s inhibitory activity in vitro?
Key steps include:
- Cell lines : Use HER2-overexpressing cell lines (e.g., SK-BR-3, BT-474) alongside HER2-negative controls (e.g., MCF-7).
- Dose-response curves : Test a range of concentrations (e.g., 0.1–100 µM) over 72 hours, measuring viability via MTT or CellTiter-Glo assays.
- Western blotting : Confirm inhibition of HER2 phosphorylation and downstream targets (e.g., AKT, ERK) . Include negative controls (e.g., DMSO-only) and replicate experiments ≥3 times to ensure statistical rigor .
Q. How does this compound’s efficacy correlate with HER2 amplification status in preclinical models?
this compound shows stronger growth inhibition in HER2-amplified tumors (e.g., NCI-N87 gastric cancer xenografts) compared to HER2-negative models. However, HER2 overexpression without gene amplification (observed in 5–10% of breast cancers) may reduce efficacy, necessitating FISH or IHC validation of HER2 status in study designs .
Advanced Research Questions
Q. How can researchers reconcile discrepancies in this compound’s IC50 values across studies?
Variability in IC50 may arise from differences in:
- Assay conditions : ATP concentration (e.g., 1 mM vs. 10 µM) alters competitive binding dynamics.
- Cell culture : Serum-free vs. serum-containing media affects HER2 autophosphorylation.
- Data normalization : Use HER2-negative cells as a baseline to isolate HER2-specific effects. A meta-analysis of published IC50 values with standardized reporting is recommended .
Q. What strategies optimize this compound’s synergistic effects with chemotherapies like trastuzumab or paclitaxel?
Preclinical data suggest:
- Sequencing : Administer this compound after trastuzumab to block residual HER2 signaling.
- Combination ratios : A 1:2 molar ratio (this compound:paclitaxel) enhances apoptosis in HER2<sup>+</sup>/ER<sup>−</sup> models.
- Resistance monitoring : Track HER2 mutations (e.g., L755S) via NGS in longitudinal studies . Use factorial experimental designs to test multiple variables (e.g., dose, timing) .
Q. How do pharmacokinetic (PK) limitations of this compound impact in vivo study design?
this compound’s low oral bioavailability (<20% in mice) necessitates alternative delivery methods:
- Nanoparticle encapsulation : Improves plasma half-life from 2.1 to 6.8 hours.
- Intermittent dosing : High-dose pulses (e.g., 50 mg/kg twice weekly) reduce toxicity while maintaining efficacy. Include PK/PD modeling to correlate drug exposure with tumor regression .
Data Analysis and Validation
Q. What statistical methods address heterogeneity in this compound response data across tumor subtypes?
- Stratified analysis : Group data by HER2 status (amplified vs. non-amplified) and hormone receptor status.
- Multivariate regression : Adjust for covariates like tumor volume baseline and prior treatments.
- Survival endpoints : Use Kaplan-Meier curves with log-rank tests for progression-free survival in xenograft models .
Q. How can researchers validate this compound’s target engagement in vivo?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
